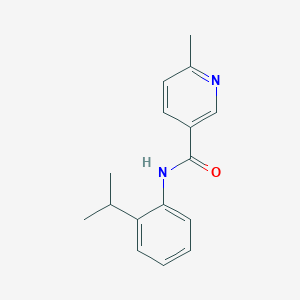
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine, also known as CMNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for various applications.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine varies depending on its application. As a herbicide, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine acts by inhibiting the activity of the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll biosynthesis in plants. As an antibacterial and antifungal agent, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine disrupts the cell membrane of the microorganisms, leading to their death. In the treatment of neurological disorders, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine, leading to an increase in its concentration in the brain.
Biochemical and Physiological Effects:
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine has been shown to have a range of biochemical and physiological effects, depending on its application. As a herbicide, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine causes chlorosis and necrosis in plants, leading to their death. As an antibacterial and antifungal agent, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine disrupts the cell membrane of the microorganisms, leading to their death. In the treatment of neurological disorders, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine increases the concentration of acetylcholine in the brain, leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine in lab experiments is its broad-spectrum activity against a range of weeds, bacteria, and fungi. This makes it a useful tool for studying the effects of these microorganisms on various biological systems. However, one of the limitations of using 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine is its potential toxicity, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine. One area of research is the development of new herbicides based on 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine, which could be more effective and environmentally friendly than current herbicides. Another area of research is the development of new antibacterial and antifungal agents based on 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine, which could be used to combat antibiotic-resistant bacteria and fungi. In addition, further research is needed to explore the potential use of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine in the treatment of neurological disorders, as it has shown promising results in preclinical studies.
Conclusion:
In conclusion, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine in various fields of research.
Synthesemethoden
The synthesis of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine involves the reaction of 4-chloro-3-methylphenol with 3-nitropyridine in the presence of a base catalyst. The reaction takes place at a high temperature, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine has been extensively studied for its potential use as a herbicide, as it has shown to be effective against a broad range of weeds. It has also been investigated for its antibacterial and antifungal properties, with promising results. In addition, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine has been explored for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the activity of acetylcholinesterase.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-8-7-9(4-5-10(8)13)18-12-11(15(16)17)3-2-6-14-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEVEVYLKXVTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)

![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)

![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)

![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)


![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)